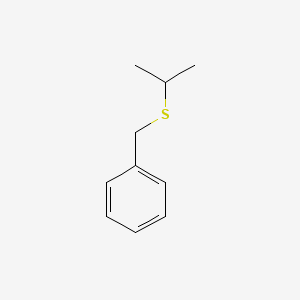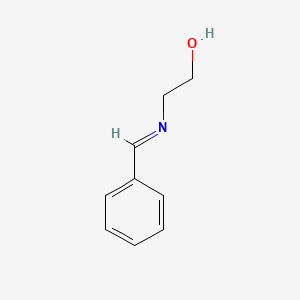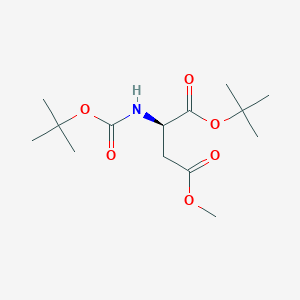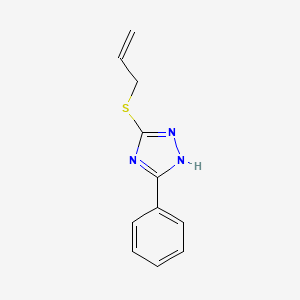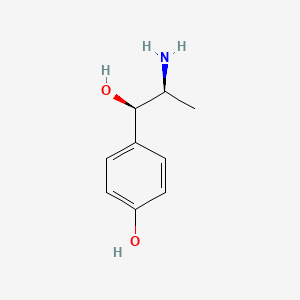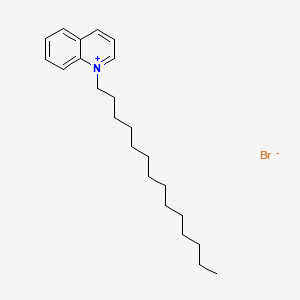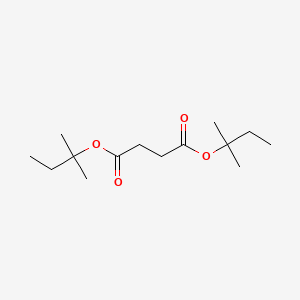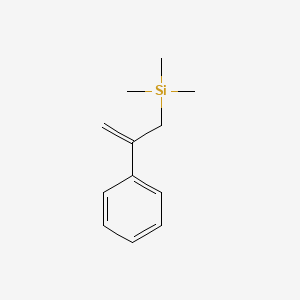![molecular formula C6H14O2Si B3057215 {3-[(Oxiran-2-yl)methoxy]propyl}silane CAS No. 7766-33-8](/img/structure/B3057215.png)
{3-[(Oxiran-2-yl)methoxy]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{3-[(Oxiran-2-yl)methoxy]propyl}silane”, also known as 3-Glycidoxypropyltrimethoxysilane , is a chemical compound with the molecular formula C9H20O5Si . It is a clear liquid and is used in the production of carbon steel. Its pre-treatment favors the dry and wet adhesion of epoxy coating .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Key BPSIOYPQMFLKFR-UHFFFAOYNA-N . The SMILES representation of the molecule is COSi(OC)OC .
Chemical Reactions Analysis
When “this compound” is released into the atmosphere, it is broken down by OH radicals, and it takes between 0.5 to 17 days for the concentration to halve .
Physical and Chemical Properties Analysis
“this compound” is a clear liquid . It has a refractive index of 1.4280 to 1.4300 at 20°C, 589 nm .
Applications De Recherche Scientifique
1. Use in Lithium-Ion Batteries
- Electrolyte Solvents : Novel silane compounds, including derivatives similar to {3-[(Oxiran-2-yl)methoxy]propyl}silane, have been utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds can dissolve most lithium salts, contributing to better battery performance and stability (Amine et al., 2006).
2. Surface Modification and Adhesion
- Silane on Copper Surfaces : Thiol-terminated organosilanes, similar in structure to this compound, have been used to reduce surface oxide and form protective layers on copper surfaces. This application is significant in improving the conductivity and longevity of copper interconnects (Ganesan et al., 2005).
3. Polymer Chemistry
- Protecting Agents for H-acidic Materials : Silane compounds, including derivatives similar to this compound, have been used as bifunctional protecting agents for various H-acidic materials like diols, dithiols, and diacids (Kita et al., 1983).
4. Medical and Dental Applications
- Dental Composite Materials : Oxiranes, which are structurally related to this compound, have been evaluated for their suitability in developing non-shrinking dental composite materials. The reactivity of these compounds plays a crucial role in their application in dentistry (Schweikl et al., 2002).
5. Sol-Gel Processes
- Immobilization of Dyestuff on Fabrics : Sol-gel precursors, including trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, have been used to functionalize polyester fabrics with pH-sensitive dyestuff, leading to the development of wearable sensors. This showcases the versatility of such silane compounds in creating innovative, responsive materials (Trovato et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
7766-33-8 |
|---|---|
Formule moléculaire |
C6H14O2Si |
Poids moléculaire |
146.26 g/mol |
Nom IUPAC |
3-(oxiran-2-ylmethoxy)propylsilane |
InChI |
InChI=1S/C6H14O2Si/c9-3-1-2-7-4-6-5-8-6/h6H,1-5H2,9H3 |
Clé InChI |
LXWLHXNRALVRSL-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCC[Si] |
SMILES canonique |
C1C(O1)COCCC[SiH3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



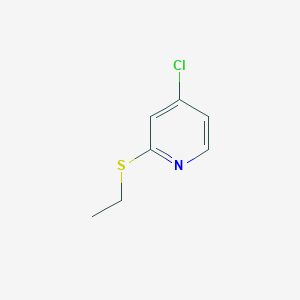
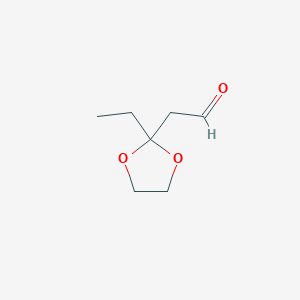
![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)
